![molecular formula C14H27N3O2 B231977 5-Methoxybicyclo[2.2.1]hept-2-ene CAS No. 17190-87-3](/img/structure/B231977.png)
5-Methoxybicyclo[2.2.1]hept-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxybicyclo[2.2.1]hept-2-ene, also known as MBO, is a bicyclic compound that has gained increasing interest in the field of organic chemistry due to its unique chemical structure and potential applications. MBO is a colorless liquid that can be synthesized using various methods, including the Diels-Alder reaction.
Mechanism Of Action
The mechanism of action of 5-Methoxybicyclo[2.2.1]hept-2-ene is not fully understood, but it is believed to interact with various biological targets, including enzymes and receptors. 5-Methoxybicyclo[2.2.1]hept-2-ene has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 5-Methoxybicyclo[2.2.1]hept-2-ene has also been shown to bind to certain receptors, such as the serotonin 5-HT2A receptor, which is involved in the regulation of mood and perception.
Biochemical and Physiological Effects
5-Methoxybicyclo[2.2.1]hept-2-ene has been shown to have various biochemical and physiological effects. In vitro studies have shown that 5-Methoxybicyclo[2.2.1]hept-2-ene can inhibit the activity of certain enzymes, such as acetylcholinesterase, and can bind to certain receptors, such as the serotonin 5-HT2A receptor. In vivo studies have shown that 5-Methoxybicyclo[2.2.1]hept-2-ene can affect behavior and cognition in animal models. 5-Methoxybicyclo[2.2.1]hept-2-ene has also been shown to have anti-inflammatory and antioxidant properties.
Advantages And Limitations For Lab Experiments
5-Methoxybicyclo[2.2.1]hept-2-ene has several advantages for lab experiments, including its unique chemical structure and potential applications in the synthesis of more complex organic compounds. 5-Methoxybicyclo[2.2.1]hept-2-ene is also relatively easy to synthesize using the Diels-Alder reaction. However, the use of 5-Methoxybicyclo[2.2.1]hept-2-ene in lab experiments is limited by its potential toxicity and the lack of understanding of its mechanism of action.
Future Directions
There are several future directions for the study of 5-Methoxybicyclo[2.2.1]hept-2-ene, including its potential use in the development of new materials and its potential therapeutic applications. 5-Methoxybicyclo[2.2.1]hept-2-ene has been shown to have anti-inflammatory and antioxidant properties, which could make it a potential candidate for the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to fully understand the mechanism of action of 5-Methoxybicyclo[2.2.1]hept-2-ene and its potential therapeutic applications.
Conclusion
In conclusion, 5-Methoxybicyclo[2.2.1]hept-2-ene is a bicyclic compound that has gained increasing interest in the field of organic chemistry due to its unique chemical structure and potential applications. 5-Methoxybicyclo[2.2.1]hept-2-ene can be synthesized using the Diels-Alder reaction and has various scientific research applications, including its use as a building block for the synthesis of more complex organic compounds. 5-Methoxybicyclo[2.2.1]hept-2-ene has been shown to interact with various biological targets and has various biochemical and physiological effects. While the use of 5-Methoxybicyclo[2.2.1]hept-2-ene in lab experiments is limited by its potential toxicity and the lack of understanding of its mechanism of action, there are several future directions for the study of 5-Methoxybicyclo[2.2.1]hept-2-ene, including its potential use in the development of new materials and its potential therapeutic applications.
Synthesis Methods
5-Methoxybicyclo[2.2.1]hept-2-ene can be synthesized using the Diels-Alder reaction, which involves the reaction between cyclopentadiene and methyl vinyl ketone. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and yields 5-Methoxybicyclo[2.2.1]hept-2-ene as the major product. The synthesis of 5-Methoxybicyclo[2.2.1]hept-2-ene using the Diels-Alder reaction has been extensively studied and optimized, making it a reliable and efficient method for producing 5-Methoxybicyclo[2.2.1]hept-2-ene.
Scientific Research Applications
5-Methoxybicyclo[2.2.1]hept-2-ene has various scientific research applications, including its use as a building block for the synthesis of more complex organic compounds. 5-Methoxybicyclo[2.2.1]hept-2-ene can be used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. 5-Methoxybicyclo[2.2.1]hept-2-ene has also been studied for its potential use in the development of new materials, such as polymers and liquid crystals.
properties
CAS RN |
17190-87-3 |
---|---|
Product Name |
5-Methoxybicyclo[2.2.1]hept-2-ene |
Molecular Formula |
C14H27N3O2 |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
5-methoxybicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C8H12O/c1-9-8-5-6-2-3-7(8)4-6/h2-3,6-8H,4-5H2,1H3 |
InChI Key |
RCDOWRWNYHNLLA-UHFFFAOYSA-N |
SMILES |
COC1CC2CC1C=C2 |
Canonical SMILES |
COC1CC2CC1C=C2 |
Other CAS RN |
17190-92-0 |
synonyms |
Bicyclo[2.2.1]hept-2-ene,5-methoxy-exo- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.